4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline
Description
4-({[(4-Fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline (molecular formula: C₁₇H₁₆F₂N₂O₂; molecular weight: 286.31) is a Schiff base derivative characterized by a dimethylaniline core substituted with a fluorobenzoyloxyimino group . This compound combines an electron-rich aromatic system (dimethylaniline) with a fluorinated ester-like linkage, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-19(2)15-9-3-12(4-10-15)11-18-21-16(20)13-5-7-14(17)8-6-13/h3-11H,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQNMFGWJSQBC-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline typically involves the reaction of 4-fluorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.
Scientific Research Applications
4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dimethylaniline moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound belongs to the benzylideneaniline Schiff base family. Key analogues and their structural differences are summarized below:
Key Observations:
- Substituent Effects : The fluorobenzoyloxy group introduces steric hindrance and electron-withdrawing characteristics compared to methoxy/ethoxy (electron-donating) or nitro (strong electron-withdrawing) groups.
- Molecular Planarity: Crystal studies of analogues (e.g., II and III) reveal that substituents influence dihedral angles between aromatic rings. For example: Compound II (methoxy): Dihedral angles of 8.20° and 12.52° . Compound III (ethoxy): Dihedral angle of 61.94° . The fluorobenzoyloxy group in the target compound likely induces greater non-planarity due to steric effects, though crystallographic data are unavailable.
Physicochemical and Functional Properties
Electronic Properties:
- The dimethylaniline moiety provides strong electron-donating properties, while the fluorobenzoyloxy group introduces electron-withdrawing effects. This combination may create a polarized system suitable for charge-transfer applications.
Crystallographic and Solid-State Studies
- Hirshfeld Surface Analysis : Analogues like II and III show distinct intermolecular interactions (e.g., C–H···π, van der Waals) influenced by substituents. The fluorobenzoyloxy group may promote halogen bonding, though this requires validation .
- Energy Frameworks : Methoxy/ethoxy derivatives exhibit moderate lattice energies (~50–100 kJ/mol), while bulkier substituents (e.g., fluorobenzoyloxy) could increase these values due to enhanced packing efficiency .
Q & A
Q. What are the key synthetic challenges in preparing 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline, and how can they be methodologically addressed?
The synthesis involves forming a Schiff base via condensation between a 4-fluorobenzoyloxy-substituted carbonyl compound and N,N-dimethyl-p-phenylenediamine. A critical challenge is avoiding hydrolysis of the imine bond under acidic or aqueous conditions. Methodological solutions include using anhydrous solvents (e.g., THF or DCM), controlled pH conditions (pH 6–7), and catalysts like molecular sieves to absorb water . Purity can be monitored via HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H NMR confirms the imine proton (δ 8.3–8.5 ppm) and aromatic protons from the fluorobenzoyl group (δ 7.2–7.9 ppm). ¹³C NMR identifies the carbonyl carbon (δ 165–170 ppm) and imine carbon (δ 150–155 ppm) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-F) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₁₆H₁₄FN₂O₂: 297.10 g/mol) .
Q. How can researchers optimize reaction yields during the imine formation step?
Yield optimization requires stoichiometric control of the amine and carbonyl precursors (1:1.05 molar ratio) and refluxing in ethanol at 70–80°C for 6–8 hours. Catalytic amounts of acetic acid (1–2 mol%) enhance imine stability, while inert atmospheres (N₂/Ar) prevent oxidation .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from impurities or stereochemical variations. Strategies include:
Q. How can computational modeling predict the compound’s reactivity in environmental or biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the imine and fluorobenzoyl groups, predicting sites for nucleophilic attack or oxidation. Molecular docking (AutoDock Vina) simulates interactions with biological targets like cytochrome P450 enzymes . Environmental persistence can be estimated using EPI Suite to calculate biodegradation half-lives .
Q. What experimental design principles should guide stability studies under varying pH and temperature conditions?
A factorial design (pH 2–10, 25–60°C) with time points (0–48 hours) is recommended. Analyze degradation via:
- UV-Vis Spectroscopy : Track absorbance changes at λ_max (~320 nm for the imine bond) .
- LC-MS : Identify degradation products (e.g., hydrolyzed amine or carboxylic acid derivatives) . Statistical tools like ANOVA assess significance of degradation pathways .
Q. How can researchers evaluate the compound’s potential for non-covalent interactions (e.g., π-π stacking) in supramolecular applications?
- X-ray Crystallography : Resolve crystal packing to identify π-π interactions between aromatic rings (distance ~3.4 Å) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to π-rich surfaces (e.g., graphene oxide) .
- Fluorescence Quenching Assays : Monitor changes in emission spectra when titrated with electron-deficient aromatic compounds .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are critical for validating reproducibility in synthetic or analytical data?
Q. How should researchers design toxicity studies to align with OECD guidelines?
Follow OECD 423 (acute oral toxicity) and 471 (Ames test) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
